Cimetidine EP Impurity F Cimetidine EP Impurity F
Brand Name: Vulcanchem
CAS No.: 55272-86-1
VCID: VC0194881
InChI:
SMILES:
Molecular Formula: C16H24N8S2
Molecular Weight: 392.55

Cimetidine EP Impurity F

CAS No.: 55272-86-1

Cat. No.: VC0194881

Molecular Formula: C16H24N8S2

Molecular Weight: 392.55

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cimetidine EP Impurity F - 55272-86-1

Specification

CAS No. 55272-86-1
Molecular Formula C16H24N8S2
Molecular Weight 392.55

Introduction

Chemical Properties and Structure

Identification and Nomenclature

Cimetidine EP Impurity F is identified by several key chemical identifiers that facilitate its recognition in pharmaceutical analysis:

  • CAS Registry Number: 55272-86-1

  • IUPAC Name: 2-Cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]-sulfanyl]ethyl] guanidine

  • Common Synonym: Cimetidine Bis Impurity

  • Catalogue Number: C0850060 (from certain suppliers)

Structural and Physical Properties

The compound exhibits specific structural and physical characteristics that distinguish it from the parent drug cimetidine:

  • Molecular Formula: C16H24N8S2

  • Molecular Weight: 392.54-392.6 g/mol (slight variations in reported values)

This chemical structure contains multiple functional groups, including imidazole moieties, sulfanyl bridges, and a guanidine group, contributing to its specific chemical behavior and analytical profile. The presence of two 5-methyl-1H-imidazol-4-yl groups connected through sulfanyl ethyl chains to a cyano-guanidine core creates a symmetrical molecule that differs significantly from the parent compound cimetidine (C10H16N6S) .

Analytical Identification and Characterization

Analytical Techniques

The identification and quantification of Cimetidine EP Impurity F employ several sophisticated analytical techniques. Advanced chromatographic methods, particularly ion-pair reversed-phase chromatography, serve as primary analytical tools for detecting and quantifying this impurity in pharmaceutical formulations. These techniques enable pharmaceutical analysts to achieve the high sensitivity required to detect impurities present at concentrations below 0.1%.

The analytical characterization typically involves multiple complementary techniques to ensure comprehensive identification:

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H-NMR and 13C-NMR)

  • Infrared Spectroscopy (IR)

Specifications and Quality Control

In pharmaceutical quality control, Cimetidine EP Impurity F is typically available in different grades and purity levels:

  • Purity: Generally available at 95% or higher purity for reference standard applications

  • Grade: Pharmaceutical (Pharma) Grade for quality control applications

Role in Pharmaceutical Quality Control

Application as Reference Standard

Research and Development Aspects

Synthesis and Formation Mechanisms

Research into Cimetidine EP Impurity F extends beyond mere detection to understanding its formation mechanisms during synthesis and storage. As suggested by its chemical structure and alternative name "Cimetidine Bis Impurity," this compound likely forms through dimerization or similar reaction pathways involving cimetidine intermediates .

Investigation into the synthetic routes and reaction conditions that minimize the formation of this impurity contributes to process optimization in pharmaceutical manufacturing. Understanding these mechanisms enables researchers to develop more efficient and selective synthetic pathways for producing cimetidine with minimal impurity profiles.

Structure-Activity Relationships

Although primarily monitored as an impurity, research may also explore potential structure-activity relationships between Cimetidine EP Impurity F and the parent compound. The structural similarities and differences may provide insights into the pharmacological behavior of cimetidine and inform the development of related H2-receptor antagonists with improved properties.

Regulatory Considerations

Pharmacopoeial Standards

The designation "EP Impurity" indicates that Cimetidine EP Impurity F is recognized within the European Pharmacopoeia regulatory framework. This recognition establishes specific standards for:

  • Identity confirmation using multiple analytical techniques

  • Purity requirements for the reference standard

  • Acceptable limits in finished pharmaceutical products

The European Pharmacopoeia provides detailed monographs that specify the analytical procedures and acceptance criteria for cimetidine and its related impurities, including Impurity F.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator